2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone
Overview
Description
2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone is a chemical compound characterized by the presence of both trifluoromethoxy and trifluoromethyl sulphone groups attached to a benzyl ring. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group, followed by sulfonylation to attach the trifluoromethyl sulphone group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to handle the volatile and reactive nature of the trifluoromethoxylation reagents .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphone group to sulfides.
Substitution: The benzyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties of the trifluoromethoxy and trifluoromethyl sulphone groups.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone involves its interaction with molecular targets through its electron-withdrawing trifluoromethoxy and trifluoromethyl sulphone groups. These groups can influence the reactivity and binding affinity of the compound, making it effective in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzyl bromide: Similar in structure but with a bromide group instead of a sulphone group.
2,2’-Bis(trifluoromethyl)benzidine: Contains two trifluoromethyl groups but lacks the trifluoromethoxy group.
Uniqueness
2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone is unique due to the presence of both trifluoromethoxy and trifluoromethyl sulphone groups, which impart distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring strong electron-withdrawing effects and specific reactivity patterns .
Properties
IUPAC Name |
1-(trifluoromethoxy)-2-(trifluoromethylsulfonylmethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O3S/c10-8(11,12)18-7-4-2-1-3-6(7)5-19(16,17)9(13,14)15/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAONSTWHRDSLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C(F)(F)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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